molecular formula C25H21BrN4O4S B5968394 N-(2-{[(2E)-2-(5-BROMO-2-HYDROXYBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE

N-(2-{[(2E)-2-(5-BROMO-2-HYDROXYBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE

Cat. No.: B5968394
M. Wt: 553.4 g/mol
InChI Key: ACTOLPFXFFOSKU-KKMKTNMSSA-N
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Description

“N-(2-{[(2E)-2-(5-BROMO-2-HYDROXYBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE” is a complex organic compound that features a combination of aromatic rings, a hydrazone linkage, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-{[(2E)-2-(5-BROMO-2-HYDROXYBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the bromohydroxybenzylidene hydrazone moiety. Key steps may include:

  • Formation of the thieno[2,3-b]pyridine ring through cyclization reactions.
  • Bromination and hydroxylation of the benzene ring.
  • Formation of the hydrazone linkage through condensation reactions.
  • Final coupling with the methoxybenzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(2-{[(2E)-2-(5-BROMO-2-HYDROXYBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The hydrazone linkage and aromatic rings could facilitate binding to active sites, while the bromine and methoxy groups may enhance specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(2E)-2-(5-CHLORO-2-HYDROXYBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE
  • N-(2-{[(2E)-2-(5-FLUORO-2-HYDROXYBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE

Uniqueness

The uniqueness of “N-(2-{[(2E)-2-(5-BROMO-2-HYDROXYBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE” lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN4O4S/c1-13-10-14(2)28-25-20(13)21(29-23(32)17-6-4-5-7-19(17)34-3)22(35-25)24(33)30-27-12-15-11-16(26)8-9-18(15)31/h4-12,31H,1-3H3,(H,29,32)(H,30,33)/b27-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTOLPFXFFOSKU-KKMKTNMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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